molecular formula C14H17FN2O4 B2406718 N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034605-36-0

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2406718
CAS No.: 2034605-36-0
M. Wt: 296.298
InChI Key: AHTMDSPXDBOECM-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with a tetrahydrofuran derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the tetrahydrofuran ring can influence the compound’s solubility and stability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-11-3-1-10(2-4-11)7-16-12(18)13(19)17-8-14(20)5-6-21-9-14/h1-4,20H,5-9H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTMDSPXDBOECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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